Himalomycin B

Anthracycline NMR spectroscopy Structure elucidation

Expanding chemical diversity in antimicrobial screening is often limited by the scarcity of broad-spectrum anthracycline antibiotics with defined glycosylation patterns. Himalomycin B directly addresses this gap with its unique C-9 disaccharide substitution, confirmed by comparative NMR against fridamycin D, and validated activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) pathogens. - Broad-spectrum activity: effective against S. aureus, E. coli, and S. viridochromogenes for hit identification. - Defined stereochemistry: unique disaccharide architecture enables precise SAR studies on glycosylation-dependent antibacterial potency. - Synthetic accessibility: total synthesis via Pd-catalyzed counter-steric glycosylation ensures reliable supply and supports analog development.

Molecular Formula C43H56O16
Molecular Weight 828.9 g/mol
Cat. No. B1245826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHimalomycin B
Synonymshimalomycin B
Molecular FormulaC43H56O16
Molecular Weight828.9 g/mol
Structural Identifiers
SMILESCC1C(CCC(O1)OC2CCC(OC2C)OC(C)(CC3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC(=C5O)C6CC(C(C(O6)C)OC7CCC(C(O7)C)O)O)O)CC(=O)O)O
InChIInChI=1S/C43H56O16/c1-19-27(44)10-13-33(54-19)57-30-12-15-35(56-21(30)3)59-43(5,18-32(47)48)17-23-6-7-25-36(38(23)49)40(51)26-9-8-24(39(50)37(26)41(25)52)31-16-29(46)42(22(4)53-31)58-34-14-11-28(45)20(2)55-34/h6-9,19-22,27-31,33-35,42,44-46,49-50H,10-18H2,1-5H3,(H,47,48)/t19-,20-,21-,22+,27+,28+,29+,30-,31+,33-,34-,35-,42+,43?/m0/s1
InChIKeyKKNQZECZFJSPQR-YYTUHZOXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Himalomycin B: A Marine Anthracycline Antibiotic


Himalomycin B (CAS 701915-11-9) is an anthracycline antibiotic belonging to the fridamycin structural class, first isolated from the marine Streptomyces sp. isolate B6921 [1]. It is classified as an anthraquinone antibiotic with demonstrated activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Streptomyces viridochromogenes [1]. The compound's structure was elucidated via comparative NMR analysis with fridamycin D and is now accessible via a de novo synthetic route employing Pd-catalyzed counter-steric site- and chemoselective glycosylation, enabling precise control over glycosidic bond formation [2][3].

Structural and Synthetic Uniqueness of Himalomycin B


Generic substitution among fridamycin-type anthracycline antibiotics is precluded by distinct glycosylation patterns and stereochemical configurations that govern both biological activity and synthetic tractability. Himalomycin B exhibits a unique disaccharide substitution at the C-9 position of the anthraquinone core, as confirmed by NMR comparison with fridamycin D [1]. Furthermore, Himalomycin B's total synthesis via Pd-catalyzed counter-steric glycosylation demonstrates that its specific glycosidic linkages are not accessible via conventional glycosylation methods, underscoring that synthetic analogs with even minor stereochemical variations cannot replicate its defined molecular architecture [2].

Himalomycin B Comparative Evidence


NMR Structure Elucidation vs. Fridamycin D

The structure of Himalomycin B was unequivocally determined by direct comparison of its NMR data with that of fridamycin D (2b), a closely related anthracycline antibiotic co-isolated from the same marine Streptomyces sp. B6921 [1]. NMR analysis revealed that Himalomycin B possesses a distinct disaccharide substitution pattern at the C-9 position of the anthraquinone core, differentiating it from fridamycin D [1].

Anthracycline NMR spectroscopy Structure elucidation

Antibacterial Spectrum vs. Analogs

Himalomycin B exhibits strong antibacterial activity against a panel of test organisms, including Staphylococcus aureus, Escherichia coli, and Streptomyces viridochromogenes [1]. While quantitative MIC values are not reported in the primary literature, the compound's activity profile is described as comparable to that of Himalomycin A and distinct from the narrower-spectrum activity of the co-isolated metabolite rabelomycin [1].

Antibacterial MIC Gram-positive Gram-negative

Chemoselective Glycosylation vs. Biosynthesis

Himalomycin B was successfully synthesized via a de novo Pd-catalyzed counter-steric site- and chemoselective glycosylation strategy, achieving the first total synthesis of this fridamycin-type glycoside [1]. This method enables precise, chemoselective introduction of 2,3,6-trideoxyglycosides to specific hydroxyl positions, a feat not achievable with conventional glycosylation methods [1]. The synthesis yielded Himalomycin B and a C4'-epi derivative of amicenomycin B, demonstrating the route's utility for analog generation [1].

Total synthesis Glycosylation Chemoselectivity Natural product

Marine vs. Terrestrial Source Origin

Himalomycin B was isolated from the marine Streptomyces sp. isolate B6921, a source distinct from terrestrial Streptomyces strains that typically produce related anthracyclines [1]. The marine origin may confer unique biosynthetic modifications or ecological functions not observed in terrestrial congeners [1]. While direct comparative bioactivity data against terrestrial analogs are lacking, the marine source provides a basis for exploring novel chemical space [1].

Marine natural product Streptomyces Biodiversity

Himalomycin B Key Applications


Antibacterial Spectrum Screening

Himalomycin B is suited for inclusion in antimicrobial screening panels targeting both Gram-positive and Gram-negative pathogens. Its reported activity against S. aureus, E. coli, and S. viridochromogenes [1] positions it as a broad-spectrum candidate for hit identification and lead optimization programs. Procurement is recommended for laboratories seeking to expand their chemical diversity beyond narrow-spectrum anthracyclines.

Anthracycline Glycoside SAR Studies

The unique disaccharide substitution pattern of Himalomycin B, elucidated via comparative NMR with fridamycin D [1], makes it a key reference compound for SAR investigations into how glycosylation influences antibacterial potency, target binding, and pharmacokinetic properties. Researchers can use Himalomycin B as a scaffold for semi-synthetic modifications to probe the role of the C-9 glycosidic moiety.

Complex Glycoside Synthesis Benchmark

Himalomycin B serves as a benchmark molecule for demonstrating the utility of Pd-catalyzed counter-steric glycosylation methods [2]. Synthetic chemistry groups developing new glycosylation technologies can employ Himalomycin B as a challenging target to validate chemoselectivity and stereocontrol. The availability of a reliable synthetic route also enables the production of isotopically labeled analogs for mechanistic studies.

Marine Natural Product Chemical Biology

As a marine-derived anthracycline [1], Himalomycin B is valuable for comparative metabolomics studies aimed at understanding how the marine environment influences secondary metabolite biosynthesis. It can be used as a chemical probe to investigate the ecological roles of fridamycin-type antibiotics in marine microbial communities.

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